molecular formula C28H23Cl4N3O2 B12454157 N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B12454157
M. Wt: 575.3 g/mol
InChI Key: DRAYYIKQATXOAY-UHFFFAOYSA-N
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Description

N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the dichlorophenyl groups: This step involves the use of chlorinated aromatic compounds and coupling reagents to attach the dichlorophenyl groups to the tricyclic core.

    Functionalization of the tricyclic core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: The dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H23Cl4N3O2

Molecular Weight

575.3 g/mol

IUPAC Name

N,6-bis(3,4-dichlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C28H23Cl4N3O2/c1-28(2)13-22-25(24(36)14-28)26(15-7-9-17(29)19(31)11-15)35(23-6-4-3-5-21(23)34-22)27(37)33-16-8-10-18(30)20(32)12-16/h3-12,26,34H,13-14H2,1-2H3,(H,33,37)

InChI Key

DRAYYIKQATXOAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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